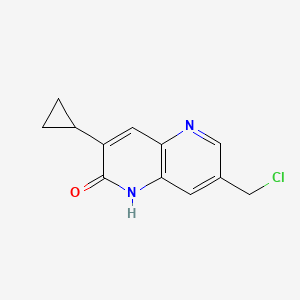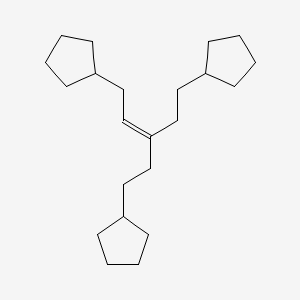
Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structure, which includes two cyclopentane rings connected by a pentanediyl bridge with an ethylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- typically involves the catalytic reductive cocyclooligomerization of enones and carbene equivalents. This process is promoted by a (quinox)Ni catalyst and uses CH₂Cl₂/Zn as the C₁ component . The reaction conditions are carefully controlled to ensure the formation of the desired cyclopentane derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of advanced catalytic systems and precise reaction conditions to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent cyclization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.
Mecanismo De Acción
The mechanism of action of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single ring structure.
Cyclohexane: Another cycloalkane with a six-membered ring.
Cyclooctane: A larger cycloalkane with an eight-membered ring.
Uniqueness
Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- is unique due to its complex structure, which includes multiple cyclopentane rings and a pentanediyl bridge. This structural complexity imparts distinct chemical properties and reactivity compared to simpler cycloalkanes.
Propiedades
Número CAS |
54934-71-3 |
|---|---|
Fórmula molecular |
C22H38 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
[5-cyclopentyl-3-(2-cyclopentylethyl)pent-2-enyl]cyclopentane |
InChI |
InChI=1S/C22H38/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h16,19-21H,1-15,17-18H2 |
Clave InChI |
FWPQRPMGONIMIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCC(=CCC2CCCC2)CCC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



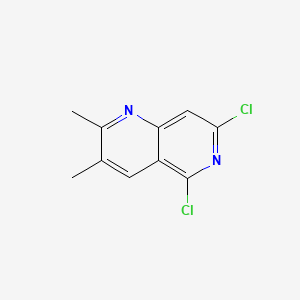
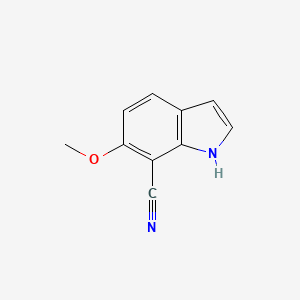
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
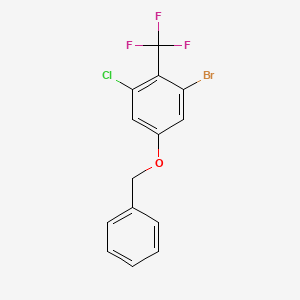
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
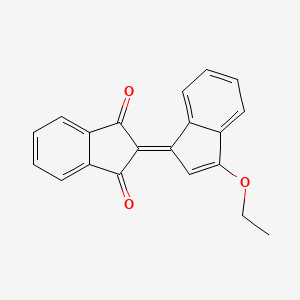
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
